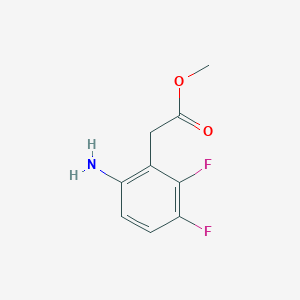

Methyl 6-amino-2,3-difluorophenylacetate

Description

Chemical Structure and Classification within Fluorinated Phenylacetate (B1230308) Derivatives

Methyl 6-amino-2,3-difluorophenylacetate is characterized by a phenylacetic acid methyl ester core. The phenyl ring is substituted with three functional groups: two fluorine atoms at the 2 and 3 positions, and an amino group at the 6 position. This specific substitution pattern distinguishes it from other isomers and defines its chemical properties.

The molecule can be classified as a fluorinated amino ester. The presence of fluorine atoms significantly influences the electronic properties of the benzene (B151609) ring, increasing its electrophilicity and affecting the acidity of the benzylic protons. The amino group, a strong electron-donating group, modulates these electronic effects and provides a reactive site for further chemical transformations.

Table 1: Structural and Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-(6-amino-2,3-difluorophenyl)acetate |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| Classification | Fluorinated Phenylacetate Derivative, Amino Ester |

Research Significance of Fluorinated Amino Esters in Synthetic Chemistry

Fluorinated organic compounds are of paramount importance in medicinal chemistry and materials science. mdpi.com The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Specifically, fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation of a drug molecule, thereby increasing its half-life in the body.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, which can improve its bioavailability.

Modulation of Acidity and Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can be crucial for a drug's interaction with its biological target. mdpi.com

Amino esters, particularly those derived from phenylacetic acid, are common structural motifs in a wide range of pharmaceuticals and other bioactive molecules. wikipedia.org The amino group provides a handle for the synthesis of amides, sulfonamides, and other nitrogen-containing functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Overview of Current Academic Research Trajectories involving this compound Analogs and Related Scaffolds

While direct research on this compound is limited, the broader class of fluorinated phenylacetic acid derivatives is an active area of investigation. Research in this field is largely focused on the development of new synthetic methodologies for the preparation of these compounds and the exploration of their potential applications in drug discovery.

For instance, the synthesis of various isomers, such as 2-(4-amino-2,6-difluorophenyl)acetic acid, has been reported in the context of creating novel pharmaceutical intermediates. chemicalbook.com The general synthetic approach to such compounds often involves the nitration of a difluorinated phenylacetic acid derivative, followed by reduction of the nitro group to an amine.

Current research trajectories for related scaffolds include:

Development of Novel Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine and amino groups can be used to fine-tune the activity and selectivity of these compounds.

Synthesis of Kinase Inhibitors: The fluorinated phenylamino (B1219803) scaffold is a common feature in many small-molecule kinase inhibitors used in cancer therapy.

Creation of Novel Agrochemicals: The unique properties of fluorinated compounds make them attractive candidates for the development of new herbicides and pesticides.

Although specific studies on this compound are not prevalent, its structure represents a confluence of functionalities that are highly relevant to these ongoing research efforts. Future work may yet explore the synthesis and properties of this specific isomer as part of the broader search for new and improved functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

methyl 2-(6-amino-2,3-difluorophenyl)acetate |

InChI |

InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4,12H2,1H3 |

InChI Key |

KHVSAFOZBPQPAE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1F)F)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Methyl 6 Amino 2,3 Difluorophenylacetate

Reactivity of Core Functional Groups

The reactivity of Methyl 6-amino-2,3-difluorophenylacetate is characterized by the distinct chemical properties of its primary functional groups. The aromatic amino group, the methyl ester, and the substituted aromatic ring each exhibit unique reactivity profiles that can be exploited in various chemical transformations.

The aromatic amino group is a versatile functional group that readily participates in a variety of chemical reactions, including acylation, amide bond formation, condensation reactions, and the formation of heterocyclic structures.

Acylation and Amide Bond Formation: The amino group of this compound can be readily acylated to form amides. This reaction is fundamental in organic synthesis and is frequently employed in the construction of more complex molecules. researchgate.net The formation of the amide bond typically requires the activation of a carboxylic acid, which then reacts with the amine. researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents, thereby modifying the chemical properties of the parent molecule. researchgate.net

Condensation Reactions: Condensation reactions involving the amino group are also common. For instance, it can react with carbonyl compounds to form imines, which are valuable intermediates in various synthetic pathways. mdpi.com These reactions are often catalyzed by acids and proceed through the formation of a tetrahedral intermediate. Depending on the reaction conditions, 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal can undergo condensation to yield either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester. nih.gov

Heterocyclic Cyclizations: The amino group, in conjunction with the adjacent ester functionality, can serve as a precursor for the synthesis of various heterocyclic compounds. researchgate.net Through intramolecular cyclization reactions, it is possible to construct fused ring systems with potential biological activity. nih.govresearchgate.net For example, 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal can react with ethyl cyanoacetate (B8463686) to form a tricyclic pyrido[3,2–c]cinnoline derivative via a 6π-electrocyclization pathway. nih.govnih.gov

Interactive Table: Examples of Reactions Involving the Aromatic Amino Group

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acyl chloride, base | Amide |

| Amide Bond Formation | Carboxylic acid, coupling agent | Amide |

| Condensation | Aldehyde or Ketone, acid catalyst | Imine (Schiff base) |

| Heterocyclic Cyclization | Bifunctional electrophile | Heterocycle |

The methyl ester group of this compound is susceptible to various nucleophilic substitution reactions at the carbonyl carbon.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. rsc.org Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds through a tetrahedral intermediate. rsc.org

Transesterification: In the presence of an alcohol and a catalyst (acid or base), the methyl ester can undergo transesterification to form a different ester. This equilibrium reaction is driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Nucleophilic Attack: The carbonyl carbon of the ester is electrophilic and can be attacked by a variety of nucleophiles. For instance, reaction with amines leads to the formation of amides, while treatment with Grignard reagents can yield tertiary alcohols after a double addition. The reactivity of sulfonate esters towards nucleophilic substitution is higher than that of p-toluenesulfonate esters. researchgate.net

Interactive Table: Reactivity of the Methyl Ester Moiety

| Reaction Type | Reagent/Conditions | Product Type |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

| Aminolysis | R'NH₂, heat | Amide |

| Grignard Reaction | 2 eq. R'MgX, then H₃O⁺ | Tertiary Alcohol |

The reactivity of the aromatic ring in this compound towards substitution is influenced by the electronic effects of the three substituents: the amino group, the two fluorine atoms, and the methyl acetate (B1210297) group.

Electrophilic Aromatic Substitution: The amino group is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. youtube.com Conversely, the fluorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. reddit.com The methyl acetate group is a deactivating and meta-directing group. The interplay of these directing effects will determine the position of substitution in electrophilic aromatic substitution reactions. msu.edumsu.edu

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr). nih.gov This type of reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. youtube.com The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion via nucleophilic aromatic substitution. nih.gov

Investigation of Reaction Mechanisms

Elucidating the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and for the rational design of new synthetic methodologies. A combination of experimental and computational approaches can provide detailed insights into the reaction pathways.

Kinetic Studies: By monitoring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, it is possible to derive the rate law and gain insights into the composition of the transition state.

Isotopic Labeling: Isotopic labeling studies are a powerful tool for tracing the fate of atoms throughout a chemical reaction. isotope.com For example, by replacing a hydrogen atom with deuterium, it is possible to determine whether a particular C-H bond is broken in the rate-determining step of the reaction.

Density Functional Theory (DFT) Analysis: DFT calculations have become an indispensable tool for studying reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire potential energy surface of a reaction. nih.govresearchgate.net This information can be used to predict the most likely reaction pathway and to understand the factors that control the reactivity and selectivity of a reaction.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Spectroscopic Techniques

To confirm the molecular structure of Methyl 6-amino-2,3-difluorophenylacetate, a complete NMR analysis would be essential.

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms. This would include signals for the methyl ester protons (-OCH₃), the methylene (B1212753) protons (-CH₂-), the amine protons (-NH₂), and the aromatic proton on the phenyl ring. The coupling constants between these protons would help to confirm their connectivity.

¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule, with distinct signals expected for the carbonyl carbon of the ester, the methyl carbon, the methylene carbon, and the six carbons of the difluorinated aromatic ring.

¹⁹F NMR spectroscopy is crucial for fluorinated compounds. It would show signals for the two fluorine atoms, and their coupling to each other as well as to nearby protons and carbons would definitively establish their positions on the phenyl ring.

A hypothetical data table for such an analysis would look like this:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

| -OCH₃ | Data not available | Data not available | Data not available | Data not available |

| -CH₂- | Data not available | Data not available | Data not available | Data not available |

| -NH₂ | Data not available | N/A | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available | Data not available | Data not available |

| C=O | N/A | Data not available | Data not available | N/A |

| Aromatic C-F | N/A | Data not available | Data not available | N/A |

| Aromatic C-NH₂ | N/A | Data not available | Data not available | N/A |

| Aromatic C-CH₂ | N/A | Data not available | Data not available | N/A |

IR and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule. Key expected absorption bands would include N-H stretching vibrations for the amine group, C=O stretching for the ester carbonyl group, C-O stretching for the ester linkage, C-F stretching for the fluoroaromatic moiety, and various C-H and C=C vibrations for the aromatic ring and alkyl groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | Data not available (typically 3300-3500) |

| C-H Stretch (Aromatic) | Data not available (typically 3000-3100) |

| C-H Stretch (Aliphatic) | Data not available (typically 2850-3000) |

| C=O Stretch (Ester) | Data not available (typically 1735-1750) |

| C-F Stretch | Data not available (typically 1000-1400) |

| C-O Stretch (Ester) | Data not available (typically 1000-1300) |

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to determine the elemental formula. Analysis of the fragmentation pattern would offer further structural confirmation, as the molecule would break apart in a predictable manner under electron impact or other ionization methods.

| Analysis | Result |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| Exact Mass [M+H]⁺ | Data not available |

| Key Fragmentation Ions | Data not available |

X-ray Diffraction Studies for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing, such as intermolecular hydrogen bonding involving the amine group and the ester carbonyl, which governs the macroscopic properties of the solid.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Hydrogen Bonding Interactions | Data not available |

Powder X-ray diffraction (PXRD) would be used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for the specific crystalline phase. This technique is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystal forms—as different polymorphs can have different physical properties.

Computational Chemistry and Molecular Modeling of Methyl 6 Amino 2,3 Difluorophenylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide insights into molecular orbital energies, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies (DFT/B3LYP)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and based on typical ranges for similarly substituted aromatic compounds.

Computational methods can predict various spectroscopic signatures, which are crucial for validating experimental findings. Techniques like Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra. The calculated absorption maxima (λmax) can be compared with experimental data to confirm the electronic transitions occurring within the molecule. For aromatic compounds, these transitions are typically π → π* in nature.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The calculated vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra. For methyl 6-amino-2,3-difluorophenylacetate, characteristic vibrational frequencies for the N-H stretching of the amino group, C=O stretching of the ester, and C-F stretching of the fluorinated ring can be computationally predicted. Studies on related molecules like dibenzylideneacetone (B150790) analogues have demonstrated good agreement between DFT-calculated and experimental spectroscopic data. nih.gov

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are employed to study the three-dimensional arrangement of atoms in a molecule (conformation) and how molecules interact with each other. These aspects are critical for understanding a compound's physical properties and its behavior in different environments.

The presence of rotatable bonds in this compound, such as the C-C bond of the acetate (B1210297) side chain and the C-N bond of the amino group, allows for multiple conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. The orientation of the methyl acetate group relative to the phenyl ring is of particular interest, as it can be influenced by steric hindrance and intramolecular interactions.

Computational studies on aminofluorobenzoic acids have shown that the orientation of functional groups is dictated by a balance of repulsive and attractive forces, including potential intramolecular hydrogen bonds. nih.gov For this compound, the rotational barrier around the C-C bond of the side chain would determine the preferred spatial arrangement of the ester group.

Table 2: Illustrative Conformational Energy Profile

| Conformer | Dihedral Angle (N-C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 2.5 |

| B | 60° | 0.8 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 1.5 |

Note: The data is hypothetical and serves to illustrate the concept of a conformational energy landscape.

Hydrogen bonding plays a crucial role in determining the structure and properties of molecules containing N-H or O-H groups. This compound has a hydrogen bond donor (the amino group) and potential hydrogen bond acceptors (the fluorine atoms and the carbonyl oxygen of the ester).

Intramolecularly, a weak N-H···F hydrogen bond could potentially form between the amino group and one of the adjacent fluorine atoms. Studies on anilino-fluoroquinazolines have characterized similar weak N-H···F interactions. nih.gov Additionally, an intramolecular N-H···O=C hydrogen bond could influence the conformation of the acetate side chain.

Intermolecularly, the amino group can participate in hydrogen bonding with acceptor groups on neighboring molecules, leading to the formation of dimers or larger aggregates. The carbonyl oxygen of the ester group is also a potential hydrogen bond acceptor. The nature and strength of these hydrogen bonding networks significantly impact the crystal packing and physical properties such as melting and boiling points. The analysis of crystal structures of related amino compounds often reveals extensive hydrogen-bonded networks. semanticscholar.orgosti.gov

Applications of Methyl 6 Amino 2,3 Difluorophenylacetate As a Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The unique arrangement of functional groups in Methyl 6-amino-2,3-difluorophenylacetate allows it to be a foundational component for synthesizing intricate organic structures. The nucleophilic amino group and the electrophilic ester moiety, combined with the electronically modified aromatic ring, enable a variety of chemical transformations.

Construction of Diverse Heterocyclic Systems (e.g., pyrimidines, thiazoles)

The presence of the primary amino group makes this compound an excellent precursor for building various heterocyclic rings through condensation reactions. Heterocyclic compounds are central to pharmaceutical development, and this building block provides a direct route to fluorinated analogs.

Pyrimidines: The amino group can react with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form pyrimidine rings. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and incorporating a difluorophenyl moiety can enhance these properties. For instance, related aminodifluorophenyl compounds are used to synthesize pyrimidine-4-carboxylates, demonstrating the utility of this type of precursor in forming substituted pyrimidine systems. 6-Aminouracil derivatives, which also possess an amino group adjacent to a potential cyclization site, are well-established as versatile enamines in heterocyclization reactions. juniperpublishers.com

Thiazoles: Thiazole rings can be constructed by reacting the amino group with reagents containing a sulfur-carbon electrophilic component. Benzothiazole-cored compounds, for example, have been developed as potent antibacterial agents. nih.gov The synthesis of these complex molecules often relies on intermediates where an amino group on a benzene (B151609) ring is used to form the fused thiazole system, highlighting the importance of precursors like this compound in accessing such privileged scaffolds. nih.gov

| Feature of Precursor | Reactive Partner | Resulting Heterocycle |

| Amino Group (-NH2) | 1,3-Dicarbonyl Compound | Pyrimidine Ring |

| Amino Group (-NH2) | α-Haloketone with Sulfur source | Thiazole Ring |

Formation of Substituted Phenylglycine Derivatives and Peptidomimetics

This compound is a derivative of the non-proteinogenic amino acid phenylglycine. Fluorinated amino acids are of significant interest for modifying peptides to improve their therapeutic properties.

Incorporating this compound into a peptide sequence results in a peptidomimetic with unique characteristics. The fluorine atoms can introduce favorable conformational constraints, increase metabolic stability by blocking enzymatic degradation, and enhance binding affinity to target proteins through new electronic interactions. The difluorophenyl substitution pattern creates a distinct electronic and steric profile compared to non-fluorinated or mono-fluorinated analogs, making it a specialized tool for peptide design.

Role in the Synthesis of Other Fluorinated Organic Compounds for Research Purposes

The strategic placement of fluorine atoms in organic molecules is a powerful and widely used strategy in the design of pharmaceuticals and agrochemicals. nih.govsolvay.com Fluorine substitution can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.net

This compound serves as a valuable research tool by acting as a synthon that introduces a difluorinated aromatic moiety into a target molecule. Researchers utilize such building blocks to create novel compounds for screening and development. Approximately 30% of drugs currently in development contain fluorine, underscoring the importance of accessible fluorinated intermediates. solvay.com The presence of both an amino group and an ester provides handles for further chemical elaboration, allowing this core to be integrated into a wide array of larger, more complex fluorinated compounds for biological evaluation. nih.govnih.gov

Contribution to Fundamental Structure-Reactivity Relationship Studies in Organic Chemistry

The study of this compound and related molecules provides significant insights into fundamental principles of organic chemistry, particularly concerning structure-reactivity relationships. The interplay between the different functional groups on the aromatic ring offers a rich platform for mechanistic investigations.

The two fluorine atoms are potent electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring. This electronic effect influences the reactivity of the ring and the other substituents. For example, the pKa of the amino group is altered, and the aromatic ring is deactivated towards electrophilic aromatic substitution while being activated for nucleophilic aromatic substitution (SNAr). The amino group, being electron-donating, opposes this effect and directs the regiochemical outcome of reactions. Studying how this "push-pull" electronic system behaves in various chemical transformations provides valuable data for predictive models in synthetic chemistry.

| Functional Group | Electronic Effect | Influence on Reactivity |

| Two Fluorine Atoms | Strong Electron-Withdrawing | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack |

| Amino Group | Electron-Donating | Activates ring to electrophilic attack; Modulates effect of fluorine atoms |

| Methyl Ester | Electron-Withdrawing | Further deactivates the ring |

Emerging Research Perspectives and Future Directions for Methyl 6 Amino 2,3 Difluorophenylacetate Research

Development of Highly Efficient, Atom-Economical, and Chemo-Selective Synthetic Methodologies

The future synthesis of Methyl 6-amino-2,3-difluorophenylacetate and its analogs will likely focus on principles of green chemistry, emphasizing high efficiency, atom economy, and chemo-selectivity. archivemarketresearch.commarketreportanalytics.com Atom economy, a concept that measures the efficiency of a chemical process in terms of the atoms conserved in the final product, is a key tenet of sustainable chemical synthesis. scholarscentral.commonash.edu

Future research could explore novel catalytic systems for the construction of the difluorinated aniline (B41778) core. While classical methods for introducing fluorine atoms into an aromatic ring exist, they often require harsh conditions and can suffer from a lack of regioselectivity. acs.org Modern catalytic fluorination techniques, including those that utilize Selectfluor, offer milder and more selective alternatives. mdpi.com The development of catalytic methods for the direct C-H fluorination of phenylacetate (B1230308) precursors would represent a significant advancement in the synthesis of this class of compounds.

The following table outlines potential research directions for the synthesis of this compound:

| Research Direction | Potential Methodology | Key Advantages |

| Catalytic Fluorination | Transition-metal catalyzed C-H fluorination | High regioselectivity, mild reaction conditions |

| One-Pot Synthesis | Tandem reaction sequences | Reduced waste, improved efficiency |

| Atom-Economical Approaches | Cycloaddition or rearrangement reactions | High atom economy, reduced byproducts |

| Chemo-selective functionalization | Enzyme-catalyzed reactions | High chemo- and enantioselectivity |

In-depth Exploration of Uncharted Reactivity Pathways and Novel Chemical Transformations

The unique substitution pattern of this compound, featuring an amino group, two fluorine atoms, and a methyl ester, presents a rich landscape for the exploration of novel chemical transformations. The interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms can lead to unique reactivity at the aromatic ring. chemistrysteps.com

Future research could focus on the selective functionalization of the aromatic ring. The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. libretexts.org However, the presence of the two fluorine atoms may modulate this directing effect and open up new avenues for regioselective reactions. The reactivity of the amino group itself also warrants further investigation. While reactions such as diazotization are well-established for anilines, the influence of the adjacent fluorine atoms on the stability and reactivity of the resulting diazonium salt is an area ripe for exploration. libretexts.org

The ester functionality also provides a handle for a variety of chemical transformations. Hydrolysis to the corresponding carboxylic acid, followed by conversion to other functional groups such as amides or ketones, could provide access to a diverse range of derivatives. The development of novel transformations that exploit the unique electronic properties of the difluorinated aromatic ring is a key area for future research.

| Functional Group | Potential Reaction | Research Focus |

| Amino Group | Electrophilic Aromatic Substitution | Investigating the directing effects of the fluorine atoms |

| Amino Group | Diazotization-coupling reactions | Exploring the reactivity of the resulting diazonium salt |

| Methyl Ester | Hydrolysis and derivatization | Synthesis of novel amides and other derivatives |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Investigating the displacement of fluorine atoms |

Integration with Machine Learning and Artificial Intelligence for Synthesis Design and Reactivity Prediction

| Application | AI/ML Tool | Potential Impact |

| Synthesis Design | Retrosynthesis Algorithms | Discovery of novel and efficient synthetic routes |

| Reactivity Prediction | Machine Learning Models | Prediction of site selectivity in aromatic substitution reactions |

| Reaction Optimization | Predictive Modeling | Optimization of reaction conditions for improved yield and selectivity |

Exploration of Solid-State Organic Reactions and Mechanochemistry involving the Compound

Solid-state organic reactions and mechanochemistry represent emerging areas of chemical synthesis that offer several advantages over traditional solution-phase methods, including reduced solvent waste and access to novel reactivity. researchgate.net The crystalline nature of many organic compounds, including potentially this compound, makes them amenable to study in the solid state.

Future research could investigate the solid-state reactivity of this compound. For example, solid-state polymerization of the aniline moiety could lead to the formation of novel polymeric materials with interesting electronic or optical properties. researchgate.net The photochemical reactivity of the compound in the solid state is another area that warrants exploration.

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, is a particularly promising area for future research. nih.gov Ball milling, for example, could be used to carry out reactions of this compound in the absence of solvent, leading to more environmentally friendly synthetic processes. The investigation of mechanochemical transformations of this compound could lead to the discovery of novel reactivity that is not observed in solution.

| Research Area | Technique | Potential Outcome |

| Solid-State Reactivity | Photochemistry | Synthesis of novel photoproducts |

| Solid-State Polymerization | Thermal or photochemical initiation | Formation of new polymeric materials |

| Mechanochemistry | Ball Milling | Solvent-free synthesis of derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-amino-2,3-difluorophenylacetate?

- Methodological Answer : The synthesis can involve multi-step functionalization of fluorinated aromatic precursors. For example, fluorination of aniline derivatives via diazotization followed by nucleophilic substitution (e.g., using HF or fluoroborate reagents) can introduce fluorine atoms at the 2- and 3-positions. Subsequent acetylation and esterification (e.g., methyl ester formation via methanol under acidic conditions) yield the target compound. Analogous protocols for ethyl aroylacetates with fluorophenyl substituents (e.g., 4-fluorophenyl derivatives) have been reported, which can guide reaction conditions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use hyphenated analytical techniques:

- LC-MS/MS (e.g., C18 column with gradient elution in negative ion mode) to detect trace impurities and confirm molecular mass. This method is validated for fluorinated compounds like per-/polyfluoroalkyl substances (PFAS) .

- 19F NMR to resolve fluorine substitution patterns (chemical shifts typically range from -110 to -160 ppm for aromatic fluorines) .

- HPLC-UV (λ = 254 nm) to quantify purity, with calibration against certified reference standards.

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store at -20°C in airtight, amber vials under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the amine. Similar methyl esters (e.g., methyl 2-phenylacetoacetate) show ≥5-year stability under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of this compound?

- Methodological Answer : Systematically evaluate:

- Protecting group efficiency : The amine group may require protection (e.g., tert-butoxycarbonyl, BOC) during fluorination to prevent side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination kinetics but may promote ester hydrolysis.

- Catalyst optimization : Palladium or copper catalysts can improve regioselectivity in aromatic fluorination. Cross-reference synthetic protocols for analogous fluorinated aroylacetates .

Q. What mechanistic insights explain the reactivity of the 6-amino group in fluorinated phenylacetates?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms reduces electron density at the amino group, lowering its nucleophilicity. Computational studies (e.g., DFT calculations) can model charge distribution and predict reactivity. Experimentally, kinetic studies under varying pH and temperature conditions can elucidate protonation-dependent pathways .

Q. How can degradation products of this compound be identified in environmental matrices?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) to isolate degradation byproducts. For fluorinated compounds, suspect screening using fluorine-specific fragments (e.g., m/z 19, 31) enhances detection sensitivity. LC-MS/MS workflows validated for emerging PFAS are applicable .

Q. What strategies address conflicting NMR data for fluorine substitution in this compound?

- Methodological Answer :

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by fluorine’s strong coupling effects.

- Compare experimental 19F NMR shifts with databases (e.g., NIST Chemistry WebBook) for structurally similar fluorinated aromatics .

- Validate assignments via synthetic intermediates (e.g., mono-fluorinated analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.